molecular formula C20H16N2O2S B2686120 (E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477499-51-7

(E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Cat. No.: B2686120
CAS No.: 477499-51-7
M. Wt: 348.42
InChI Key: NEVRHKPWPKMXBP-QZQOTICOSA-N
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Description

(E)-4-Methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a heterocyclic compound featuring a naphtho[1,2-d]thiazole core fused with a benzamide moiety. The E-configuration of the imine group ensures planar geometry, enhancing conjugation across the aromatic system.

Properties

IUPAC Name

4-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-22-18-16-6-4-3-5-13(16)9-12-17(18)25-20(22)21-19(23)14-7-10-15(24-2)11-8-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVRHKPWPKMXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide typically involves the condensation of 4-methoxybenzoyl chloride with 2-methyl-1-naphthothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

(E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of (E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and synthesis methodologies between the target compound and its analogs:

Compound Name (CAS/Reference) Core Structure Substituents/Functional Groups Synthesis Highlights
(E)-4-Methoxy-N-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide Naphtho[1,2-d]thiazole 4-Methoxybenzamide at position 2 Likely involves condensation of methylnaphthothiazole with methoxybenzoyl chloride
3-Ethoxy-4-((1-methylnaphtho[1,2-d]thiazol-2-ylidene)methyl)cyclobut-3-ene-1,2-dione Naphtho[1,2-d]thiazole Ethoxy-substituted cyclobutenedione at position 4 Cyclocondensation of thiosemicarbazide derivatives with cyclobutenedione precursors
2-(1-Methylnaphtho[1,2-d]thiazol-2-ylidene)-1-phenylethan-1-one Naphtho[1,2-d]thiazole Phenylethanone group at position 2 Aldol-like condensation (exact method unspecified)
5-[(1-Ethylnaphtho[1,2-d]thiazol-2-ylidene)ethylidene]-3-heptyl-2-thioxoimidazolidin-4-one Naphtho[1,2-d]thiazole Ethyl and heptyl chains; thioxoimidazolidinone Multi-step coupling involving ethyl-substituted thiazole and imidazolidinone

Key Findings from Comparative Studies

Ethyl or heptyl chains in increase hydrophobicity, contrasting with the polar benzamide group in the target compound, which may improve aqueous solubility .

Synthetic Complexity: The target compound’s synthesis is inferred to be less complex than multi-step routes required for cyclobutenedione or imidazolidinone derivatives . Analogous methods from suggest sodium acetate or carbodiimide-mediated coupling could optimize yields for the target’s benzamide formation.

Biological and Material Applications: Naphthothiazole-benzamide hybrids are under investigation for kinase inhibition due to planar aromaticity, whereas thioxoimidazolidinone derivatives are explored for antimicrobial activity. Phenylethanone-substituted analogs may serve as intermediates for fluorescent dyes, leveraging their extended conjugation.

Biological Activity

(E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological properties, including anticancer and antimicrobial activities.

The synthesis of this compound typically involves the condensation of 4-methoxybenzoyl chloride with 2-methyl-1-naphthothiazole under basic conditions, often using triethylamine or pyridine as a base. This method facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction .

The mechanism of action for this compound is primarily linked to its interaction with tubulin, a key protein involved in cell division. Studies indicate that this compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells . This mechanism is similar to that of other known antitumor agents that target microtubules.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can effectively inhibit the growth of both parental and multidrug-resistant (MDR) cancer cells. The ability to circumvent P-glycoprotein-mediated drug resistance is particularly noteworthy, as it enhances its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives including this compound have been reported to possess antimicrobial activity. The presence of the thiazole moiety contributes to this biological effect, making it a candidate for further exploration in the development of new antimicrobial agents .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of compounds similar to this compound:

StudyCompoundBiological ActivityKey Findings
SMART CompoundsAnticancerInhibits tubulin polymerization; induces apoptosis in cancer cells.
Thiazole DerivativesAntimicrobialExhibits broad-spectrum antimicrobial activity against various pathogens.

These findings underscore the potential applications of this compound in therapeutic settings.

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